molecular formula C14H20O2 B7900974 (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester CAS No. 14611-45-1

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester

Cat. No.: B7900974
CAS No.: 14611-45-1
M. Wt: 220.31 g/mol
InChI Key: YXSALUWIVBMKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester is an organic compound with the molecular formula C14H20O2 It is an ester derivative of (2,3,5,6-Tetramethylphenyl)acetic acid, characterized by the presence of four methyl groups attached to the benzene ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester typically involves the esterification of (2,3,5,6-Tetramethylphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to (2,3,5,6-Tetramethylphenyl)acetic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Hydrolysis: (2,3,5,6-Tetramethylphenyl)acetic acid and ethanol.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Substitution: Substituted esters or other functionalized compounds.

Scientific Research Applications

(2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2,3,5,6-Tetramethylphenyl)acetic acid methyl ester
  • (2,3,5,6-Tetramethylphenyl)acetic acid
  • (2,3,5,6-Tetramethylphenyl)propionic acid

Comparison: Compared to its similar compounds, (2,3,5,6-Tetramethylphenyl)acetic acid ethyl ester offers unique properties due to the presence of the ethyl ester group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-(2,3,5,6-tetramethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-6-16-14(15)8-13-11(4)9(2)7-10(3)12(13)5/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSALUWIVBMKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280077
Record name Ethyl 2,3,5,6-tetramethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14611-45-1
Record name Ethyl 2,3,5,6-tetramethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14611-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,5,6-tetramethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.